molecular formula C4H7NO2 B12070210 cis-2-Aminocyclopropanecarboxylic acid

cis-2-Aminocyclopropanecarboxylic acid

Cat. No.: B12070210
M. Wt: 101.10 g/mol
InChI Key: LHKAUBTWBDZARW-GBXIJSLDSA-N
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Description

cis-2-Aminocyclopropanecarboxylic acid: is a non-proteinogenic amino acid that has garnered significant interest in various scientific fields This compound is characterized by its cyclopropane ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for cis-2-Aminocyclopropanecarboxylic acid are not extensively documented, the methods mentioned above are scalable and can be adapted for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

cis-2-Aminocyclopropanecarboxylic acid exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: cis-2-Aminocyclopropanecarboxylic acid is unique due to its small cyclopropane ring, which imparts rigidity and distinct chemical reactivity. This makes it valuable for studying conformationally restricted systems and designing novel compounds with specific biological activities .

Biological Activity

Cis-2-Aminocyclopropanecarboxylic acid (cis-ACPC) is a cyclic β-amino acid that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This compound is structurally characterized by a cyclopropane ring with an amino group and a carboxylic acid, which contribute to its unique properties. This article reviews the biological activity of cis-ACPC, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Cis-ACPC has the following chemical structure:

C5H9NO2\text{C}_5\text{H}_9\text{N}\text{O}_2

Table 1: Structural Characteristics of cis-ACPC

PropertyValue
Molecular Weight115.13 g/mol
Melting Point110-112 °C
SolubilitySoluble in water
pKa~3.5

Mechanisms of Biological Activity

Cis-ACPC exhibits various biological activities primarily through its interactions with specific receptors and enzymes. Notably, it acts as an analog of the plant hormone ethylene, influencing plant growth and development.

Ethylene Response Modulation

Research indicates that cis-ACPC can modulate ethylene responses in plants. A study on Arabidopsis thaliana demonstrated that mutations affecting the uptake of cis-ACPC resulted in altered ethylene signaling pathways, impacting seedling development and stress responses . The involvement of the LYSINE HISTIDINE TRANSPORTER1 (LHT1) gene was crucial for understanding these effects.

Therapeutic Applications

The therapeutic potential of cis-ACPC has been explored in various contexts, particularly in antifungal and antimicrobial applications.

Antifungal Activity

Cis-ACPC derivatives have shown promising antifungal properties. For instance, the compound cispentacin, derived from cis-ACPC, was identified as a potent inhibitor of fungal growth by disrupting protein biosynthesis .

Antimicrobial Properties

Peptides containing cis-ACPC exhibit antimicrobial activity against various bacterial strains. A study indicated that cyclic peptides incorporating this β-amino acid displayed significant antibacterial effects while maintaining low hemolytic activity . This balance is crucial for developing safe therapeutic agents.

Case Study 1: Antifungal Activity of Cispentacin

In vitro studies revealed that cispentacin effectively inhibited the growth of Candida albicans, with modifications to its structure affecting potency. The presence of both the carboxylic acid and amino groups was essential for maintaining antifungal activity .

Case Study 2: Plant Growth Regulation

A genetic analysis involving ACC-resistant2 mutants highlighted the role of cis-ACPC in regulating plant responses to ethylene. Mutants exhibited altered growth patterns when exposed to exogenous cis-ACPC, underscoring its potential as a growth regulator .

Properties

Molecular Formula

C4H7NO2

Molecular Weight

101.10 g/mol

IUPAC Name

(1R,2S)-2-aminocyclopropane-1-carboxylic acid

InChI

InChI=1S/C4H7NO2/c5-3-1-2(3)4(6)7/h2-3H,1,5H2,(H,6,7)/t2-,3+/m1/s1

InChI Key

LHKAUBTWBDZARW-GBXIJSLDSA-N

Isomeric SMILES

C1[C@H]([C@H]1N)C(=O)O

Canonical SMILES

C1C(C1N)C(=O)O

Origin of Product

United States

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